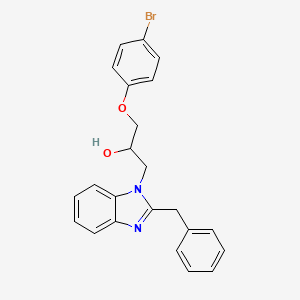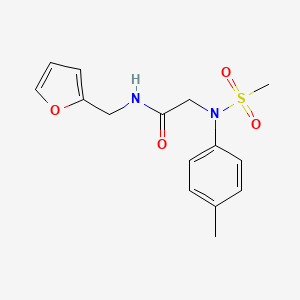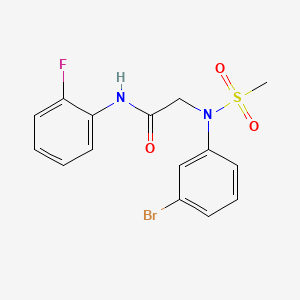
2-(2-isopropyl-5-methylphenoxy)-N-(4-nitrophenyl)acetamide
Descripción general
Descripción
2-(2-isopropyl-5-methylphenoxy)-N-(4-nitrophenyl)acetamide, also known as IMD-0354, is a small molecule inhibitor that has been shown to have potential therapeutic applications in various diseases.
Mecanismo De Acción
2-(2-isopropyl-5-methylphenoxy)-N-(4-nitrophenyl)acetamide inhibits the activity of NF-κB by binding to the inhibitor of kappa B kinase (IKK) complex, which is responsible for the phosphorylation and degradation of the inhibitor of kappa B (IκB) proteins. By inhibiting the activity of the IKK complex, 2-(2-isopropyl-5-methylphenoxy)-N-(4-nitrophenyl)acetamide prevents the phosphorylation and degradation of IκB proteins, which in turn prevents the translocation of NF-κB to the nucleus and the transcription of NF-κB target genes.
Biochemical and Physiological Effects
2-(2-isopropyl-5-methylphenoxy)-N-(4-nitrophenyl)acetamide has been shown to have various biochemical and physiological effects, including the inhibition of NF-κB activity, the reduction of pro-inflammatory cytokine and chemokine production, the inhibition of T cell activation, and the induction of apoptosis in cancer cells. Additionally, 2-(2-isopropyl-5-methylphenoxy)-N-(4-nitrophenyl)acetamide has been shown to have low toxicity and good pharmacokinetic properties, making it a promising candidate for further development as a therapeutic agent.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-(2-isopropyl-5-methylphenoxy)-N-(4-nitrophenyl)acetamide for lab experiments is its specificity for IKK, which makes it a valuable tool for studying the role of NF-κB in various biological processes. Additionally, 2-(2-isopropyl-5-methylphenoxy)-N-(4-nitrophenyl)acetamide has been shown to have low toxicity and good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of 2-(2-isopropyl-5-methylphenoxy)-N-(4-nitrophenyl)acetamide is its relatively low potency, which may require higher concentrations for effective inhibition of NF-κB activity.
Direcciones Futuras
There are several future directions for research on 2-(2-isopropyl-5-methylphenoxy)-N-(4-nitrophenyl)acetamide. One direction is the development of more potent and selective IKK inhibitors that can be used for therapeutic purposes. Another direction is the investigation of the role of NF-κB in various diseases and the development of novel therapies that target NF-κB signaling. Additionally, further studies are needed to elucidate the mechanisms underlying the biochemical and physiological effects of 2-(2-isopropyl-5-methylphenoxy)-N-(4-nitrophenyl)acetamide and to identify potential side effects or toxicity issues that may limit its clinical use.
Aplicaciones Científicas De Investigación
2-(2-isopropyl-5-methylphenoxy)-N-(4-nitrophenyl)acetamide has been shown to have potential therapeutic applications in various diseases, including cancer, autoimmune diseases, and inflammatory diseases. In cancer, 2-(2-isopropyl-5-methylphenoxy)-N-(4-nitrophenyl)acetamide has been shown to inhibit the activity of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in cancer cell survival, proliferation, and invasion. In autoimmune diseases, 2-(2-isopropyl-5-methylphenoxy)-N-(4-nitrophenyl)acetamide has been shown to inhibit the activation of T cells and reduce the production of pro-inflammatory cytokines. In inflammatory diseases, 2-(2-isopropyl-5-methylphenoxy)-N-(4-nitrophenyl)acetamide has been shown to reduce the production of pro-inflammatory cytokines and chemokines.
Propiedades
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(4-nitrophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-12(2)16-9-4-13(3)10-17(16)24-11-18(21)19-14-5-7-15(8-6-14)20(22)23/h4-10,12H,11H2,1-3H3,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGBDGQBSJNOFDG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCC(=O)NC2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(4-nitrophenyl)acetamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[2-(benzoylamino)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B3933919.png)
![N-{6-tert-butyl-3-[(4-methyl-1-piperazinyl)carbonyl]-4,5,6,7-tetrahydro-1-benzothien-2-yl}benzamide](/img/structure/B3933921.png)
![2-[2-(ethylthio)-1,3-thiazol-4-yl]-N-[1-(1H-1,2,4-triazol-5-yl)ethyl]acetamide](/img/structure/B3933926.png)
![(3,4-dichlorophenyl)[3-nitro-4-(1-pyrrolidinyl)phenyl]methanone](/img/structure/B3933942.png)

![N~1~-[4-(benzyloxy)phenyl]-N~2~-(2,5-dimethoxyphenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B3933954.png)

![2-[4-(2,4-dimethylphenoxy)butoxy]-1,3-dimethoxybenzene](/img/structure/B3933976.png)
![N-{[(2,4-dimethoxyphenyl)amino]carbonothioyl}-3,4,5-triethoxybenzamide](/img/structure/B3933993.png)



![2-(4-chloro-3-nitrophenyl)-2-oxoethyl (3,5-dioxo-4-azatricyclo[5.2.1.0~2,6~]dec-8-en-4-yl)acetate](/img/structure/B3934016.png)
![N-[6-tert-butyl-3-(1-piperidinylcarbonyl)-4,5,6,7-tetrahydro-1-benzothien-2-yl]-4-fluorobenzamide](/img/structure/B3934020.png)